molecular formula C21H18Cl2N2OS B2465494 2,5-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898407-44-8

2,5-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2465494
CAS No.: 898407-44-8
M. Wt: 417.35
InChI Key: QKLNAZQFMGLXHR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18Cl2N2OS and its molecular weight is 417.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to 2,5-dichloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide involves the synthesis and structural elucidation of similar molecular frameworks, focusing on their crystallographic characteristics. Studies on compounds with closely related structures have shown the importance of specific functional groups and their arrangement in determining the physical and chemical properties of these molecules. For example, Sharma et al. (2016) synthesized a compound with a similar structural motif, highlighting the role of hydrogen bonds and π-π interactions in stabilizing the crystal structure, which could be relevant for understanding the behavior of this compound in various solvents and conditions (Sharma et al., 2016).

Biological Activity and Potential Applications

The synthesis of benzamide derivatives with complex heterocyclic structures has been a subject of interest due to their potential biological activities. Compounds bearing the indole and thiophene rings, similar to this compound, have been explored for their antimicrobial, anticancer, and enzyme inhibition properties. For instance, Limban et al. (2011) investigated the antimicrobial activity of acylthioureas, indicating the potential of these molecules to interact with bacterial cells and inhibit biofilm formation, suggesting a possible area of application for this compound in developing new antimicrobial agents (Limban et al., 2011).

Chemical Transformations and Reactivity

The chemical reactivity and transformation potential of benzamide derivatives, including those with indole and thiophene substituents, have been a focal point of research. These studies are essential for understanding how such compounds can be modified or utilized in chemical synthesis. For example, Cucek and Verček (2008) described the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, demonstrating the versatility of similar compounds in synthesizing a wide range of derivatives with potential biological activity (Cucek & Verček, 2008).

Properties

IUPAC Name

2,5-dichloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2OS/c22-15-7-8-17(23)16(12-15)21(26)24-13-19(20-6-3-11-27-20)25-10-9-14-4-1-2-5-18(14)25/h1-8,11-12,19H,9-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLNAZQFMGLXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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